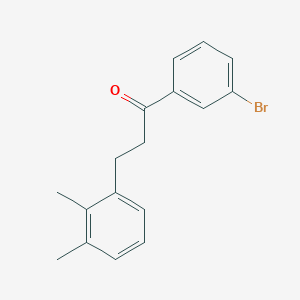

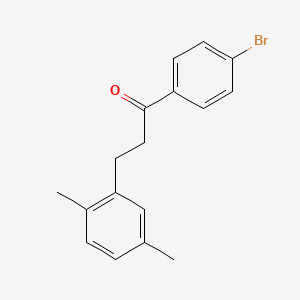

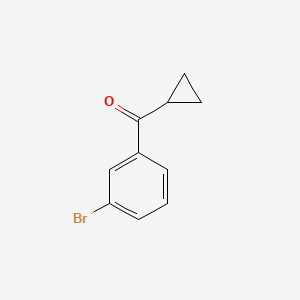

(3-溴苯基)(环丙基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3-Bromophenyl)(cyclopropyl)methanone" is a chemical entity that can be associated with various research areas, including the synthesis of pharmaceutical intermediates and the development of new materials with potential biological activities. While the provided data does not directly discuss this specific compound, it does provide insights into related bromophenyl and cyclopropyl methanone derivatives, which can be useful in understanding the broader context of this compound's chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can yield products with high enantiomeric excess (ee) and diastereomeric excess (de). For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists, demonstrates the ability to isolate stereoisomers in gram quantities with high purity . Similarly, the synthesis of enantiomerically pure diarylethanes from related methanone precursors showcases the potential for producing optically pure compounds . These methods could potentially be adapted for the synthesis of "(3-Bromophenyl)(cyclopropyl)methanone" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of bromophenyl methanone derivatives. For example, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one was elucidated, revealing a planar pyrrole ring within the crystal structure . Similarly, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed through X-ray crystallography, providing detailed information about the molecular geometry . These studies indicate that "(3-Bromophenyl)(cyclopropyl)methanone" could also be characterized using similar techniques to gain insights into its molecular conformation.

Chemical Reactions Analysis

The reactivity of bromophenyl methanone derivatives can be explored through various chemical reactions. For instance, the Diels-Alder reaction has been employed to synthesize bicyclic methanones with bromophenyl groups, demonstrating the versatility of these compounds in cycloaddition reactions . Additionally, selective O-demethylation during bromination has been observed in the synthesis of bromophenol derivatives, indicating the potential for selective transformations in the presence of bromine . These reactions could be relevant to the chemical behavior of "(3-Bromophenyl)(cyclopropyl)methanone" under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl methanone derivatives are characterized by various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods provide information on the functional groups, molecular weight, and structural features of the compounds . Additionally, some derivatives have been evaluated for biological activities, such as antimicrobial and antioxidant properties, which are assessed using methods like the disc diffusion-zone of inhibition and DPPH radical scavenging activity . The anti-tubercular activities of phenyl cyclopropyl methanones have also been reported, with some compounds showing activity against multidrug-resistant strains . These properties and activities could be relevant to "(3-Bromophenyl)(cyclopropyl)methanone" and warrant further investigation.

科学研究应用

碳酸酐酶抑制:(3-溴苯基)(环丙基)甲酮衍生物,特别是包含环丙烷基的溴酚衍生物,已被研究其对碳酸酐酶酶的抑制作用,这对于开发治疗青光眼、癫痫和骨质疏松症等疾病的药物具有重要意义(Boztaş等,2015)。

抗氧化性质:某些衍生物,如(3,4-二羟基苯基)(2,3,4-三羟基苯基)甲酮,显示出有希望的抗氧化性质。这些化合物已被评估其自由基清除和金属离子螯合活性,这在氧化应激相关疾病的背景下是重要的(Çetinkaya等,2012)。

抗微生物活性:从溴化等反应合成的溴酚衍生物已被测试其对各种细菌和真菌菌株的抗微生物活性。这突显了它们在开发新的抗微生物药物(Reddy & Reddy, 2016)中的潜在应用。

合成和结构分析:研究还集中在(3-溴苯基)(环丙基)甲酮衍生物的合成和结构分析上,为其化学性质和在药物化学中的潜在应用提供了见解(Xin-mou, 2009)。

光解研究:关于具有α-环丙基取代基的苯乙酮衍生物的光解研究,包括环丙基(苯基)甲酮,为其反应性和在光化学中的潜在应用提供了宝贵信息(Ranaweera等,2015)。

安全和危害

未来方向

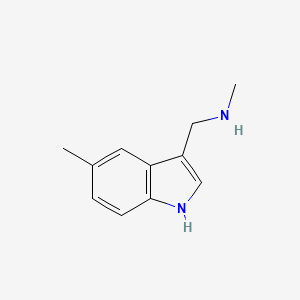

Indole derivatives, which include compounds similar to “(3-Bromophenyl)(cyclopropyl)methanone”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

属性

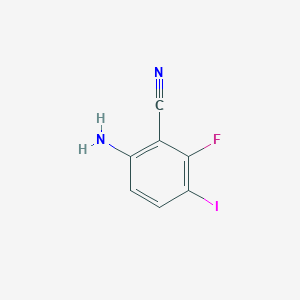

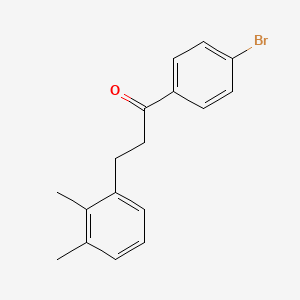

IUPAC Name |

(3-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-2-8(6-9)10(12)7-4-5-7/h1-3,6-7H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBIQMCEDCXCSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642493 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromophenyl)(cyclopropyl)methanone | |

CAS RN |

693774-26-4 |

Source

|

| Record name | (3-Bromophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。